3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Description
3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a benzofuran derivative characterized by a multi-functionalized structure. Key features include:
- Benzofuran core: A fused bicyclic system known for conferring rigidity and π-stacking interactions in biological systems .
- Benzodioxole moiety: A 1,3-benzodioxol-5-yl group attached via a (2Z)-propenamido linker, contributing to metabolic stability and hydrophobic interactions .
- 4-Fluorophenyl substituent: An electron-withdrawing group that enhances binding affinity to biological targets, such as enzymes or receptors .
- (2Z)-configuration: The stereochemistry of the propenamido group may influence conformational stability and intermolecular interactions .
This compound’s structural complexity makes it a candidate for pharmacological studies, particularly in targeting inflammation, cancer, or microbial infections.
Properties
IUPAC Name |
3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O5/c26-16-7-9-17(10-8-16)27-25(30)24-23(18-3-1-2-4-19(18)33-24)28-22(29)12-6-15-5-11-20-21(13-15)32-14-31-20/h1-13H,14H2,(H,27,30)(H,28,29)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULAPSTZVUJJSC-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 380.4 g/mol. The structure includes a benzodioxole moiety, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O5 |
| Molecular Weight | 380.4 g/mol |
| LogP (Partition Coefficient) | 2.500 |
| Water Solubility (LogSw) | -3.20 |
| Polar Surface Area | 71.435 Ų |
| pKa (Acid Dissociation Constant) | 5.39 |
The biological activity of this compound is attributed to its interaction with various molecular targets, primarily involving:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in cell proliferation and inflammatory pathways.
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in certain cancer cell lines, suggesting its application in cancer therapy.
- Calcium Modulation : Research indicates that it can modulate intracellular calcium levels, which plays a vital role in neuronal function and survival.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in human cancer cell lines such as breast and prostate cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. The compound's ability to inhibit cell migration and invasion further supports its potential as an anticancer agent.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the suppression of NF-kB signaling pathways, which are critical in the inflammatory response.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.
Case Studies
- In Vitro Studies on Cancer Cell Lines : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
- Animal Models for Inflammation : In a murine model of arthritis, administration of the compound led to decreased swelling and inflammatory markers in joint tissues, indicating its therapeutic potential for inflammatory diseases.
- Antimicrobial Efficacy Testing : A series of tests against Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and biological activities of 3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide with analogous benzofuran and benzodioxole derivatives:
Key Structural and Functional Differences:
The benzodioxole moiety increases metabolic stability relative to compounds lacking this group (e.g., ) .
Linker Configuration: The (2Z)-propenamido linker may enforce a planar conformation, optimizing interactions with hydrophobic binding pockets, unlike saturated or non-stereospecific linkers in analogs .
Biological Activity Trends: Antimicrobial activity correlates with electron-withdrawing groups (e.g., trifluoromethyl in vs. nitro in ).
Research Findings and Uniqueness
Pharmacological Insights:
- Antimicrobial Potential: The benzodioxole moiety in the target compound is associated with biofilm disruption in structurally similar molecules , while the 4-fluorophenyl group may enhance membrane permeability .
- Anticancer Mechanisms : Analogous benzofuran-carboxamides inhibit kinases (e.g., EGFR) via π-π stacking and hydrogen bonding ; the target compound’s rigid structure could improve binding affinity.
- Metabolic Stability: Benzodioxole-containing derivatives exhibit prolonged half-lives in vitro compared to non-benzodioxole analogs (e.g., vs. ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
